molecular formula C19H20ClNO4 B2572213 N-(5-chloro-2-methoxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 939137-75-4

N-(5-chloro-2-methoxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B2572213
CAS No.: 939137-75-4
M. Wt: 361.82
InChI Key: JBGDRRZOOFJVCT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a useful research compound. Its molecular formula is C19H20ClNO4 and its molecular weight is 361.82. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran moiety and a chloro-substituted methoxyphenyl group. Its molecular formula is C₁₈H₃₁ClN₂O₃, with a molecular weight of 348.91 g/mol. The presence of multiple functional groups suggests diverse interaction possibilities with biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound showed an IC₅₀ value of approximately 25 μM, indicating effective cytotoxicity.
  • Tumor Growth Inhibition : In mouse models bearing tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

Enzyme IC₅₀ (μM)
COX-10.31
COX-23.11

These results suggest that the compound may be beneficial in treating inflammatory diseases by modulating prostaglandin synthesis .

3. Antibacterial Activity

Preliminary studies have assessed the antibacterial properties of the compound against various bacterial strains. It demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus:

Bacterial Strain MIC (μM)
S. aureus40
E. coli70

These findings indicate that while the compound has some antibacterial effects, it is less potent than standard antibiotics like ceftriaxone .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells, leading to cell death.
  • COX Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
  • Antibacterial Mechanism : The exact mechanism against bacteria remains unclear but may involve disruption of bacterial cell wall synthesis or function.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study involving mice with implanted tumors showed that administration of the compound led to a 60% reduction in tumor volume after four weeks of treatment compared to untreated controls.
  • Inflammation Model : In a model of acute inflammation induced by carrageenan, treatment with the compound significantly reduced paw edema in rats, supporting its anti-inflammatory claims.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-19(2)10-12-5-4-6-16(18(12)25-19)24-11-17(22)21-14-9-13(20)7-8-15(14)23-3/h4-9H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGDRRZOOFJVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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